2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid
Description
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid is a spirocyclic compound featuring a bicyclic system where a 1,4-dioxane ring is fused to a cyclopentane moiety via a spiro carbon atom. The acetic acid substituent at position 3 introduces polarity and functional versatility, making it a candidate for pharmaceutical and material science applications.
Properties
IUPAC Name |
2-(2,8-dioxaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFVLLIKRSQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the reaction of a suitable diol with a dihalide to form the spirocyclic ring. This is followed by oxidation and subsequent carboxylation to introduce the acetic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Spirocyclic Systems
Spiro compounds with similar frameworks differ in heteroatom composition, substituent positions, and functional groups. Key examples include:
Key Observations:
- For instance, diaza derivatives (e.g., compound 23) exhibit higher melting points (~130°C) compared to dioxa systems, which are often liquid or low-melting .
- Substituent Effects : Methyl groups (e.g., 6-methyl or 8-methyl in diaza systems) enhance lipophilicity, while aromatic substituents (e.g., benzyl or phenyl) improve binding to biological targets like enzymes or receptors .
- Functional Group Flexibility : The acetic acid moiety enables conjugation or salt formation, critical for drug bioavailability. Esterified analogues (e.g., ethyl esters) are used as intermediates in synthetic pathways .
Biological Activity
2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid is a compound characterized by a unique spirocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, chemical properties, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O4
- IUPAC Name : this compound
- CAS Number : 2285078-80-8
The compound features a spirocyclic framework that contributes to its distinct chemical behavior and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown potential efficacy against certain bacterial strains.
Case Studies and Experimental Data
-
Study on Anti-inflammatory Properties :
- A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate antimicrobial activity .
- Pharmacokinetic Studies :
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 216.24 g/mol | Varies by structure |
| Anti-inflammatory Activity | Yes | Varies |
| Antimicrobial Activity | Moderate | Varies |
| Oral Bioavailability | Favorable | Varies |
Synthesis Methods
The synthesis of this compound typically involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
